Journal Name:Journal of the Chemical Society A: Inorganic, Physical, Theoretical
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IF:0
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000239
The ultraviolet spectra of the sulphides, disulphides, sulphoxides, and sulphones considered in previous Papers have been determined in ethanol over the wavelength range 195–350 mµ. The absorption maximum at about 202 mµ has not previously been measured, and some earlier interpretations of the spectra are considered to be incorrect.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000235
Calculations are presented of the positions of the electronic absorption bands in borazine and some substituted borazines using a semi-empirical method with a fixed set of starting data. The results agree quite well with experiment. The effects of substitution at boron or nitrogen on the π-electron distribution are discussed.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000233
The preparation from ethanolic solution and analysis of the 1 : 1 addition compounds C3H6S3,HgX2 where X = Cl, Br, and I are described. The trithian can be recovered by extraction into benzene in the presence of hydrochloric acid. The preparation from aqueous solution and analysis of the 1 : 1 addition compounds C3H6S2,AgNO3, C3H6S3,AgNO3,H2O, and C3H6S3,AgBF4,H2O are also described. Conductivity measurements show that the (C3H6S3Ag)+ ion exists in aqueous solution. The 1 : 1 addition compounds C3H6S3,AgX, prepared by the reaction of the nitrate with the appropriate alkali halide, have been analysed. Their photosensitivity differs from that of the simple silver halides.The unit-cell dimensions, cell contents, and X-ray diffraction powder data are reported.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000231
The complexes [MoCl5(MeCN)]2– and [MoCl3(MeCN)3]MeCN have been isolated; spectral and magnetic properties agree with structures containing tervalent six-co-ordinate molybdenum and co-ordinated acetonitrile.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000228
Difluorotrichloromethylphosphine reacts with diethylamine, piperidine, and pyrrolidine, to produce chloroform and diethylamino-N-difluorophosphine (C2H5)2NPF2, piperidine-N-difluorophosphine C5H10NPF2, and pyrrolidine-N-difluorophosphine C4H8NPF2, respectively. The last has also been prepared by fluorination of the corresponding dichloro-compound with antimony trifluoride. The phosphorus, fluorine, and proton n.m.r. spectra of these compounds are presented.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000220
An attempt has been made to estimate semiquantitatively the contribution of hydrogen bonding to the free energy of solvation of anions in methanol. Hydrogen-bonding activity coefficients for some anions in methanol at 25°, relative to a standard state of 1M-solute in dimethylformamide at 25°, have been calculated from rate data, from equilibrium constants, and from the e.m.f. of electrodes, in methanol and in dimethylformamide. Hydrogen-bonding activity coefficients for bromide and iodide ion (ca.× 10–5 and 4 × 10–3, respectively) were obtained from all three sets of data. The association constants for tribromide-ion formation and for tri-iodide formation in dimethylformamide at 25° are 2 × 106 and 6·5 × 106, respectively. A method for calculating differences in the standard electrode potentials of anions in protic and in dipolar aprotic solvents is suggested.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000212
The relative viscosities of solutions of sodium and potassium chlorides and bromides in N-methylformamide have been determined at 25, 35, and 45°. Values of the coefficients A, B, and D in the extended Jones–Dole equation ηr= 1 +Ac½+Bc+Dc2, have been obtained after applying a solvent correction. The A-values are in fair agreement with those predicted from the interionic-attraction theory. The B-values are all positive, are additive for single ions, and decrease with increase in temperature. A comparison of the B-values with those for electrolytes in other organic solvents and in water allows a tentative general interpretation of the trends in these values from solvent to solvent to be made.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000211
The preparation and properties of the complexes Mo(O2)2O,2Ph3PO and Mo(O2)2O,[Ph2P(O)·CH2·CH2·P(O)PH2] are reported.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000210
Stable crystalline complexes (Me2PN)3,TiCl4 and (Me2PN)3,SnCl4 have been prepared. Other cyclophosphazenes, including (Ph2PN)3 and (Cl2PN)3, do not form similar adducts.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000208
The far-infrared spectra (180–45 cm.–1) of solutions of vanadium and titanium tetrachlorides in carbon tetrachloride have been measured, the vibrational assignments discussed, and the thermodynamic functions calculated. The values of the functions for vanadium tetrachloride, which include the heat and free-energy of formation, are tabulated for 298·15–1500° K.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000207
The compound (CH3)3C9H6NOPt has been prepared by reaction between trimethylplatinum iodide and 8-quinolinolatothallium(I), and by reaction between trimethylplatinum acetate and an acetic acid solution of 8-hydroxy-quinoline. The apparent molecular weight varies with solvent and temperature; the maximum value, corresponding to a dimeric form, is obtained in benzene at room temperature. The complex reacts with pyridine to give trimethyl-(8-quinolinolato)pyridineplatinum(IV). Infrared spectra for both complexes are reported.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000204
In the aquation of a resolved complex of the type cis-[Co en2XY]n+ where Y is a halide ion and X a unidentate ligand such as Cl–, NH3, NO2–, and NCS–, successive optical rotatory dispersion spectra pass through common points ([ϕ],λ). The significance of such common points is discussed, and the results used in conjunction with mechanistic information, to show that optical configuration retained during aquation of halogeno-complexes.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000201
The substitution, by water, of co-ordinated nitro-groups in optically active complexes of cobalt(III) of the type [Co en2X(NO2)]n+ in the presence of acids has been shown to occur with retention of optical configuration. The similar reaction of active cis-dinitrobisethylenediaminecobalt(III) salts with hydrochloric acid is shown to form active chloronitrobisethylenediaminecobalt(III) salts; for the reaction of nitroamminebisethylenediamine-cobalt(III) salts with hydrochloric acid, the successive optical rotatory dispersion spectra pass through isorotatory points.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000197
The electronic spectra and magnetic susceptibilities of the complexes [UCl6]2–, [UCl4Br2]2–, [UBr6]2–, [UCl4(Ph3PO)2], [UCl4(Et3PO)2], and [UBr4(Ph3PO)2] have been measured. Relative values for the nephelauxetic effects, and the ligand fields, of the ligands have been derived. The possibility of spin-pairing in uranium(IV) is discussed and shown to be unlikely.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000194
Methyl- or phenyl-manganese carbonyl react with butadiene to give 1 : 1 adducts, which are shown, by p.m.r. studies to be 3-acetyl-1-methyl-π-allyltetracarbonylmanganese and 3-benzoyl-1-methyl-π-allytetracarbonylmanganese, respectively. The latter complex undergoes novel reversible decarbonylation when heated, to give 5-methyl-2-phenyl-1-π-oxapentadienyltricarbonylmanganese.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000191
When di(isobutylamino)phenylboron is pyrolysed, isobutylamine is eliminated and the trimer, B-triphenyl-N-tri-isobutylborazine, is produced. Contrary to claims in the literature, the pyrolysis does not provide a route to linear boron–nitrogen polymers.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000187
Formation constants have been determined for the substitution of co-ordinated H2O in aquocobalamin (vitamin B12a) in aqueous solution of ionic strength 0·5M(KNO3 or NaClO4) at room temperature by the following anions: F– just detectable, Cl– 1·3, Br– 1·9, I– 32, NCO– 530, NCS– 1200, NCSe– 8300, S2O32– 7300. The cobaltic ion in the cobalamins therefore has mild class (b) character. The cobalamins containing I–, NCSe–, and S2O32– show anomalous spectra similar to those of the alkylcobalamins. The pK for the protonation and displacement of the co-ordinated benziminazole by H2O varies with the nature of the trans-ligand in the order Cl– < Br–, I– or, in general, H2O, NH3, Cl– < CN–, carbanions, sulphur-containing ligands, Br–, I–. It is shown that the main effect of the axial ligand, both on the spectrum of the equatorial ring system (cis-effect) and on the equilibrium between H2O and benziminazole (trans-effect), is related to the position of the ligand in the nephelauxetic series.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000184
The exchange of oxygen atoms between carbonatotetra-amminecobalt(III) cation and solvent water has been studied, using the oxygen-18 isotope. All three oxygen atoms of the co-ordinated carbonate group appear to exchange at the same rate, and this is interpreted in terms of a reversible one-ended dissociation reaction.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000182
The infrared (i.r.), proton and 11B nuclear magnetic resonance (n.m.r.) spectra of zirconium and hafnium borohydrides have been investigated, together with the proton and 11B n.m.r. spectra of dicyclopentadientyl zirconium diborohydride. The i.r. spectra indicate that the borohydride groups are bonded to the metal atom by bridging hydrogen atoms, but a rapid exchange process renders the bridge and terminal hydrogens indistinguishable in the n.m.r. spectra.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000177
The kinetics of the acidolysis of the three penta-aquo(pyridiomethyl)chromium(III) perchlorates have been studied in from 5·5M to 2 × 10–3M perchloric acid, with and without added lithium perchlorate, in the presence of air. The uncatalysed reaction, which is evident in the range 0·2–0·002N-acid in the absence of added salt, involves the homolytic dissociation of the carbon–chromium bond, the reverse of which is largely prevented by the oxidation of chromous ion with air. The products and activation parameters are consistent with the formation of the pyridiomethyl radicals, and it is possible that a proportion of these radicals may also attack the pyridiomethylchromium ions. The acidolysis is catalysed by higher concentrations of perchloric acid or lithium perchlorate without changing the mechanism, but an even greater acceleration by sodium acetate is due to a change in mechanism. In all cases, in the presence of air, good first-order kinetics were observed.
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